2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic compound that features a quinoline core, a piperidine ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the tetrahydrofuran moiety. Key steps may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.
Attachment of the tetrahydrofuran moiety: This can be done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a therapeutic agent due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” would depend on its specific biological target. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in the body.
Inhibition of enzymes: It may inhibit the activity of certain enzymes.
Modulation of signaling pathways: The compound could affect various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as quinine or chloroquine.
Piperidine derivatives: Compounds with a piperidine ring, such as piperine.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran moiety, such as tetrahydrofuran itself.
Uniqueness
“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is unique due to its combination of a quinoline core, a piperidine ring, and a tetrahydrofuran moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-4,6-8,10-12,22,24H,5,9,13-20H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKPIDFYODDUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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